molecular formula C9H13NO B13182281 5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile

5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile

Cat. No.: B13182281
M. Wt: 151.21 g/mol
InChI Key: ZIRFJSPNHNWNFG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile is not well-documented in the literature. its chemical structure suggests that it may interact with biological targets through its nitrile group and oxirane ring. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the oxirane ring can undergo nucleophilic attack by biomolecules, leading to covalent modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile is unique due to its combination of a spirocyclic structure and a nitrile group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile

InChI

InChI=1S/C9H13NO/c1-8(2)3-4-9(6-8)7(5-10)11-9/h7H,3-4,6H2,1-2H3

InChI Key

ZIRFJSPNHNWNFG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C1)C(O2)C#N)C

Origin of Product

United States

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